Phenylacetonitrile
Overview
Description
Phenylacetonitrile (PAN) is a versatile organic compound that has been the subject of various studies due to its wide range of applications in chemical and pharmaceutical industries. It is a nitrile compound with a phenyl group attached to the carbon of the cyano group.
Synthesis Analysis
Several methods have been developed to synthesize phenylacetonitrile. One approach involves the organocatalytic Michael addition of arylacetonitriles to alpha,beta-unsaturated aldehydes, followed by a reduction and lactonization sequence to yield diastereomerically pure disubstituted lactones . Another method includes the oxidative trimerization of phenylacetonitriles using elemental sulfur and DMSO in the presence of DABCO, leading to the formation of polysubstituted pyrrole heterocycles . Additionally, a biosynthetic pathway has been constructed in Escherichia coli utilizing plant and bacterial enzymes, which allows for the production of PAN without toxic chemicals . A novel method for the synthesis of PAN by amination of styrene oxide catalyzed by a bimetallic catalyst has also been reported .
Molecular Structure Analysis
The molecular structure of phenylacetonitrile has been studied using IR spectroscopy and ab initio force field calculations. These studies have confirmed the assignment of IR bands and provided insights into the structure of phenylacetonitrile and its carbanion. The carbanionic center is nearly planar, and the negative charge is delocalized over the phenyl ring, methide, and cyano groups .
Chemical Reactions Analysis
Phenylacetonitrile is involved in various chemical reactions. It can act as a precursor for the biosynthesis of other compounds, such as when it is derived from de novo-synthesized l-phenylalanine in plants . In locusts, phenylacetonitrile serves as an olfactory aposematic signal and a precursor to hypertoxic hydrogen cyanide, which is used as a defense mechanism against predation . Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives have been found to be potent uncouplers of oxidative phosphorylation, indicating the reactivity of phenylacetonitrile derivatives .
Physical and Chemical Properties Analysis
Phenylacetonitrile's physical and chemical properties have been characterized in various studies. It has been identified as a nitrogenous disinfection byproduct in drinking water, resulting from the chlorination of phenylalanine. Its presence in water can lead to aesthetic quality deterioration and potential health risks . The compound's stability and odor threshold have also been investigated, revealing its persistence in water systems .
Scientific Research Applications
Olfactory Signals and Toxin Precursors in Locusts
Phenylacetonitrile (PAN) plays a crucial role in locust defense mechanisms. It acts as an olfactory aposematic signal and a precursor for hydrogen cyanide (HCN), offering protection against predators. PAN biosynthesis in locusts involves a novel cytochrome P450 enzyme, CYP305M2. The study highlights PAN's significance in locust anti-predatory strategies, demonstrating its conversion to hypertoxic HCN during predatory attacks (Wei et al., 2019).
Chemical Transformations and Synthesis
- Phenylacetonitrile undergoes transformations to form benzoate esters, showing its versatility in chemical reactions. This process involves degradation, oxidation, and esterification under mild conditions (Wang et al., 2007).
- A notable chemoselective cyclization of (chromen-3-yl)alkynylnitriles is promoted by phenylacetonitrile, leading to the formation of novel chromone scaffolds. In this process, phenylacetonitrile serves as an anion transfer reagent, altering the typical reactions of the substrate (Huang et al., 2012).
Applications in Bioengineering and Catalysis
- A biosynthetic pathway for cyanide-free production of PAN has been developed in Escherichia coli. This pathway utilizes plant cytochrome P450 79A2 and bacterial aldoxime dehydratase, showcasing a potential bioprocess for producing nitriles and derivatives without toxic chemicals (Miki & Asano, 2014).
- The oxidative trimerization of phenylacetonitriles leads to the formation of polysubstituted pyrrole heterocycles, demonstrating its potential in synthetic chemistry (Nguyen & Retailleau, 2019).
Environmental and Health Considerations
Phenylacetonitrile, identified as a nitrogenous disinfection byproduct in drinking water, arises from the chlorination of phenylalanine. It affects the aesthetic quality of water and poses potential health risks, emphasizing the need for careful monitoring and management in water treatment processes (Ma et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021492 | |
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Molecular Weight |
117.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless liquid; [HSDB] Faintly yellow liquid, soluble in water; [MSDSonline], Liquid | |
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Boiling Point |
233.5 °C, 233.00 to 234.00 °C. @ 760.00 mm Hg | |
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Flash Point |
102 °C, 102 °C (closed cup), 235 °F (113 °C) (Open cup) | |
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Solubility |
Miscible with oxygenated solvents., SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE, In water, 100 mg/L at 25 °C, 0.1 mg/mL at 25 °C | |
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Density |
1.0205 | |
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Vapor Pressure |
0.08 [mmHg], 0.089 mm Hg at 25 °C /Extrapolated/ | |
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Product Name |
Phenylacetonitrile | |
Color/Form |
Colorless oily liquid | |
CAS RN |
140-29-4 | |
Record name | Phenylacetonitrile | |
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Melting Point |
-23.8 °C | |
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Retrosynthesis Analysis
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Citations
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